3-Cyclopropoxy-2,2-dimethylpropanoic acid
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Overview
Description
3-Cyclopropoxy-2,2-dimethylpropanoic acid is an organic compound characterized by a cyclopropyl group attached to an ether oxygen, which is further connected to a 2,2-dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2,2-dimethylpropanoic acid can be achieved through several methods:
Etherification Reaction: Starting with 2,2-dimethylpropanoic acid, the hydroxyl group can be converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with cyclopropanol to form the ether linkage.
Grignard Reaction: A Grignard reagent derived from cyclopropyl bromide can react with a carbonyl compound, followed by oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield cyclopropanol and 2,2-dimethylpropanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Cyclopropanol and 2,2-dimethylpropanoic acid.
Scientific Research Applications
3-Cyclopropoxy-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound. Pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the carboxylic acid functionality.
Cyclopropylcarboxylic acid: Similar in structure but without the ether linkage.
Uniqueness
3-Cyclopropoxy-2,2-dimethylpropanoic acid is unique due to the presence of both a cyclopropyl group and a 2,2-dimethylpropanoic acid moiety connected via an ether linkage. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Biological Activity
3-Cyclopropoxy-2,2-dimethylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The synthesis of this compound typically involves the reaction of cyclopropanol with 2,2-dimethylpropanoic acid. The compound can be characterized by its molecular formula C10H18O3 and has a molecular weight of 186.25 g/mol. The IUPAC name for this compound is ethyl 3-cyclopropoxy-2,2-dimethylpropanoate, which indicates the presence of an ester functional group.
Property | Value |
---|---|
Molecular Formula | C10H18O3 |
Molecular Weight | 186.25 g/mol |
IUPAC Name | Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate |
InChI Key | VQBYXEVHKNQCCR-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies on spirocyclopropanes have shown cytotoxicity against various human cancer cell lines, including RKO and MCF-7. In a comparative study, derivatives of cyclopropane demonstrated IC50 values ranging from 49.79 µM to 113.70 µM against these cell lines, suggesting that this compound may possess similar activity.
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or cellular receptors. The cyclopropane ring may facilitate unique binding interactions that enhance its biological efficacy.
Case Studies
- Antioxidant Activity : A study evaluating the antioxidant properties of cyclopropane derivatives found that these compounds exhibited significant radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases.
- Leishmanicidal Activity : Another investigation focused on the leishmanicidal effects of cyclopropane derivatives showed IC50 values below 1 µM against Leishmania mexicana. This highlights the therapeutic potential of such compounds in treating parasitic infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Anticancer Activity (IC50) | Antioxidant Activity | Leishmanicidal Activity |
---|---|---|---|
This compound | TBD | TBD | TBD |
Spirocyclopropane Derivative A | 60.70 µM | Moderate | High |
Spirocyclopropane Derivative B | 49.79 µM | High | Moderate |
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-cyclopropyloxy-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2,7(9)10)5-11-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
IOTQFXOFJRNSQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1CC1)C(=O)O |
Origin of Product |
United States |
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